1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea typically involves the reaction of 4-bromoaniline with 2,6-diisopropylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-(2,6-diisopropylphenyl)urea: Lacks the bromine substitution.
N-(4-chlorophenyl)-N’-(2,6-diisopropylphenyl)urea: Contains a chlorine atom instead of bromine.
N-(4-methylphenyl)-N’-(2,6-diisopropylphenyl)urea: Features a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-N’-(2,6-diisopropylphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications where bromine substitution is beneficial.
Properties
Molecular Formula |
C19H23BrN2O |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H23BrN2O/c1-12(2)16-6-5-7-17(13(3)4)18(16)22-19(23)21-15-10-8-14(20)9-11-15/h5-13H,1-4H3,(H2,21,22,23) |
InChI Key |
VXPCJYIEFQAIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.